molecular formula C19H15N3O3S3 B6519416 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 868676-46-4

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B6519416
CAS No.: 868676-46-4
M. Wt: 429.5 g/mol
InChI Key: HSRAYGVAMYUAGV-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide is a heterocyclic compound featuring a propanamide backbone linked to a 1,3-thiazol-2-yl group substituted with a 1,3-benzothiazol-2-yl moiety at position 4 and a benzenesulfonyl group at position 2. Its molecular formula is C₁₉H₁₄N₄O₃S₃, with a molecular weight of 466.53 g/mol.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S3/c23-17(10-11-28(24,25)13-6-2-1-3-7-13)22-19-21-15(12-26-19)18-20-14-8-4-5-9-16(14)27-18/h1-9,12H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRAYGVAMYUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide, also known as G786-1265, is a complex organic compound with potential biological activities. This compound features a unique molecular structure that includes a benzenesulfonyl group and a benzothiazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as promising anticancer agents. Research indicates that compounds containing benzothiazole rings exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies and Findings

  • Antiproliferative Activity : In vitro studies have shown that related benzothiazole derivatives demonstrate cytotoxic effects against several cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one derivative exhibited an IC50 value of 4 µM against these cell lines, indicating potent anticancer activity .
  • Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis through the activation of caspases and modulation of various signaling pathways. For example, derivatives have been noted to enhance the levels of caspase-3, a critical enzyme in the apoptotic pathway .
  • Structure-Activity Relationship (SAR) : SAR studies suggest that modifications in the benzothiazole moiety can significantly influence biological activity. For instance, the introduction of halogen atoms or other substituents has been shown to enhance cytotoxicity and selectivity towards cancer cells .

Summary of Biological Activity Data

Cell Line IC50 (µM) Mechanism
HepG24Apoptosis via caspase activation
MCF-74Apoptosis via caspase activation
HeLa4Apoptosis via caspase activation
DU-145 (Prostate)8Antiproliferative effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

N-[4-(Benzothiazol-2-yl)phenyl]-3-(Nitroimidazole)propanamides
  • Example : N-[4-(Benzothiazol-2-yl)phenyl]-3-(2-nitroimidazole-1-yl)propanamide (2NPBTA) .
  • Key Differences :
    • The nitroimidazole group replaces the benzenesulfonyl moiety.
    • Retains the benzothiazole-thiazole-propanamide core but diverges in electronic properties due to nitroimidazole’s electron-withdrawing nature.
  • Applications: Radiolabeled derivatives (e.g., iodine-131) are explored for diagnostic imaging, unlike the sulfonyl analogue, which lacks reported imaging applications .
3-[(5-Aryl-1,3,4-Oxadiazol-2-yl)Sulfanyl]-N-(Thiazol-2-yl)Propanamides
  • Example : 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) .
  • Key Differences: A sulfanyl (-S-) bridge connects the oxadiazole ring instead of a sulfonyl (-SO₂-) group.
  • Physical Properties : Melting points range from 117–159°C, compared to the target compound’s unreported values .
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-Nitrobenzenesulfonyl)-1-Phenylformamido]propanamides
  • Example : Compound 17b (melting point: 111.5–111.7°C) .
  • Key Differences :
    • Incorporates a 4-nitrobenzenesulfonyl group and additional phenylformamido substituents.
    • Higher molecular weight (586.09 g/mol vs. 466.53 g/mol) due to nitro and phenyl groups.
  • Spectral Data: FTIR peaks for NO₂ (1538 cm⁻¹) and SO₂ (1364 cm⁻¹) align with benzenesulfonyl vibrations but with nitro-group contributions .
Hydrogen Bonding and Crystal Packing
  • The benzenesulfonyl group enhances hydrogen-bond acceptor capacity (via SO₂) compared to sulfanyl or nitroimidazole substituents. This may influence solubility and crystal packing, as seen in analogues like C₁₉H₁₇BrN₂O₂S₂, which forms stable crystals via S–H⋯O interactions .

Computational and Crystallographic Insights

  • Structure Validation : Tools like SHELXL () and CCDC guidelines () are critical for confirming bond lengths/angles in such hybrids .
  • Allosteric Effects : Molecular dynamics simulations (e.g., ) predict that sulfonyl groups may alter enzyme binding compared to sulfanyl or nitro groups .

Q & A

Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide, and how can reaction yields be improved?

A convergent synthesis approach is recommended, involving coupling reactions between thiazole-amine derivatives and sulfonyl/propanamide intermediates. For example, coupling 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with 3-(benzenesulfonyl)propanoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions can yield the target compound . To improve yields, optimize stoichiometry (e.g., 1.2:1 molar ratio of electrophile to nucleophile) and employ catalysts like triethylamine or DMAP to accelerate amide bond formation. Purification via column chromatography (e.g., silica gel, DCM/MeOH gradient) or recrystallization in ethanol is advised .

Q. How should spectroscopic characterization (NMR, IR) be performed to confirm the compound’s structure?

  • 1H/13C-NMR : Assign peaks using deuterated DMSO or CDCl3. Key signals include:
    • Thiazole protons (δ 7.5–8.5 ppm for aromatic H).
    • Benzenesulfonyl group (δ 7.6–7.9 ppm for aromatic H; δ 125–135 ppm for C).
    • Propanamide backbone (δ 2.5–3.5 ppm for CH2; δ 165–170 ppm for carbonyl C) .
  • IR : Confirm sulfonyl (SO2, ~1350–1150 cm⁻¹) and amide (C=O, ~1650–1680 cm⁻¹) functional groups .
    Discrepancies in peak assignments (e.g., overlapping signals) can be resolved via 2D NMR (HSQC, HMBC) .

Q. What strategies mitigate low yields in cyclization steps during intermediate synthesis?

Low yields in cyclization (e.g., forming the 1,3-benzothiazole core) often arise from steric hindrance or poor leaving-group activation. Strategies include:

  • Using high-boiling solvents (e.g., toluene or xylene) for reflux conditions.
  • Introducing electron-withdrawing groups (e.g., nitro or sulfonyl) to stabilize transition states.
  • Optimizing reaction time (e.g., 12–24 hours) and temperature (80–120°C) to balance completion vs. decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For this compound, focus on:

  • Planarity of the benzothiazole-thiazole system (deviations >5° suggest steric strain).
  • Hydrogen-bonding patterns (e.g., N–H···O=S interactions between amide and sulfonyl groups) to validate supramolecular packing .
    If twinning or disorder occurs, use SQUEEZE (in PLATON) to model solvent effects or apply restraints to overlapping atoms .

Q. How can computational modeling predict biological activity or binding modes?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or proteases. Prioritize residues forming hydrogen bonds with the sulfonyl or amide groups.
  • QSAR : Correlate electronic properties (HOMO/LUMO gaps) or steric parameters (molar refractivity) with activity data from analogs (e.g., antiproliferative or anti-HIV activity in benzothiazole derivatives) .
    Validate models with experimental IC50 assays and site-directed mutagenesis of predicted binding residues .

Q. How should researchers address contradictions in bioactivity data between similar analogs?

Discrepancies may arise from subtle structural differences (e.g., substituent positions) or assay conditions. Steps include:

  • Re-evaluating purity (>95% via HPLC) and stereochemistry (if applicable).
  • Testing analogs under standardized conditions (e.g., MTT assay for cytotoxicity, fixed incubation time).
  • Performing meta-analyses of published data to identify trends (e.g., sulfonyl groups enhancing kinase inhibition) .

Q. What methodologies optimize SAR studies for sulfonyl-propanamide derivatives?

  • Substituent variation : Synthesize analogs with halogen, methyl, or methoxy groups on the benzene ring to assess electronic/steric effects.
  • Bioisosteric replacement : Replace the benzothiazole core with benzoxazole or indole to probe ring flexibility.
  • Pharmacophore mapping : Identify critical features (e.g., sulfonyl acceptor, aromatic π-system) using MOE or Phase .

Methodological Notes

  • Crystallography : Always validate SHELX-refined structures with CCDC deposition (check R-factor < 0.05) .
  • Spectral Data : Cross-reference NMR shifts with predicted values (e.g., ChemDraw or ACD/Labs) to detect impurities .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

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